N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
4-methylbenzylthioacetamide , is an organic compound. Let’s explore its properties, synthesis, and applications.
Preparation Methods
The synthesis of 4-methylbenzylthioacetamide typically involves the reaction of benzylamine with thionyl chloride. Here are the steps:
- Benzylamine is slowly added to sulfuryl chloride (SOCl₂) at low temperatures.
- The reaction temperature gradually increases to room temperature while stirring.
- After a certain period, the reaction mixture is washed with cold water to remove excess sulfuryl chloride, followed by purification using alcohol.
Chemical Reactions Analysis
Reactivity: 4-methylbenzylthioacetamide contains both a sulfonamide functional group and an aromatic amine group. It is a volatile liquid, soluble in water, and readily dissolves in most organic solvents.
Common Reactions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
4-methylbenzylthioacetamide finds applications in various fields:
Photocuring Agent: It serves as a photocuring agent, used in the solidification of photosensitive resins.
Chemical Research: Researchers explore its reactivity and applications in synthetic chemistry.
Biological Studies: It may have biological activity, warranting further investigation.
Mechanism of Action
The exact mechanism by which 4-methylbenzylthioacetamide exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways.
Comparison with Similar Compounds
Similar Compounds: While 4-methylbenzylthioacetamide is unique, other related compounds include
Properties
Molecular Formula |
C22H25N5O2S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[(Z)-(2-ethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N5O2S/c1-4-27-21(17-12-10-16(3)11-13-17)25-26-22(27)30-15-20(28)24-23-14-18-8-6-7-9-19(18)29-5-2/h6-14H,4-5,15H2,1-3H3,(H,24,28)/b23-14- |
InChI Key |
FXZUKJCZIIMXJB-UCQKPKSFSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=CC=C2OCC)C3=CC=C(C=C3)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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